N-[(Trimethylsilyl)methyl]benzenecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Trimethylsilylmethyl)thiobenzamide: is an organosilicon compound that features a thiobenzamide moiety bonded to a trimethylsilylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Trimethylsilylmethyl)thiobenzamide typically involves the reaction of N-(Trimethylsilylmethyl)benzamide with Lawesson’s reagent. The reaction is carried out in a benzene solution under reflux conditions for about 6 hours. The product is then purified using silica gel column chromatography with a hexane/ethyl acetate eluent .
Industrial Production Methods: While specific industrial production methods for N-(Trimethylsilylmethyl)thiobenzamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Trimethylsilylmethyl)thiobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobenzamide moiety to corresponding amines.
Substitution: The trimethylsilylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiobenzamides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(Trimethylsilylmethyl)thiobenzamide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(Trimethylsilylmethyl)thiobenzamide involves its interaction with molecular targets through its thiobenzamide moiety. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The trimethylsilylmethyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .
Vergleich Mit ähnlichen Verbindungen
N-(Trimethylsilylmethyl)benzamide: Similar structure but lacks the sulfur atom, leading to different reactivity and applications.
Thiobenzamide: Lacks the trimethylsilylmethyl group, resulting in different steric and electronic properties.
N-(Trimethylsilylmethyl)pyridinium: Contains a pyridinium moiety instead of a benzamide, leading to different chemical behavior.
Uniqueness: N-(Trimethylsilylmethyl)thiobenzamide is unique due to the presence of both the thiobenzamide and trimethylsilylmethyl groups. This combination imparts distinct steric and electronic properties, making it valuable in specific synthetic and catalytic applications.
Eigenschaften
CAS-Nummer |
101402-29-3 |
---|---|
Molekularformel |
C11H17NSSi |
Molekulargewicht |
223.41 g/mol |
IUPAC-Name |
N-(trimethylsilylmethyl)benzenecarbothioamide |
InChI |
InChI=1S/C11H17NSSi/c1-14(2,3)9-12-11(13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
VAAKANHRRRMKLK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CNC(=S)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.